N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic indole-based acetamide derivative characterized by dual indole moieties. The compound features a 5-chloro-substituted indole linked via an ethylamine spacer to an acetamide group, which is further substituted with a 2-phenylindole (Figure 1).
Molecular Formula: C₂₆H₂₁ClN₄O
Molecular Weight: 440.93 g/mol (calculated)
Key Structural Features:
- 5-Chloroindole-3-ethylamine backbone.
- Acetamide bridge with a 2-phenylindole substituent.
Properties
Molecular Formula |
C26H22ClN3O |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C26H22ClN3O/c27-21-10-11-23-22(15-21)20(16-29-23)12-13-28-26(31)17-30-24-9-5-4-8-19(24)14-25(30)18-6-2-1-3-7-18/h1-11,14-16,29H,12-13,17H2,(H,28,31) |
InChI Key |
KPIYGUKNJZFJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Indole Derivative Preparation
The synthesis begins with commercially available 5-chloroindole and 2-phenylindole. Chlorination at the 5-position of indole is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding 5-chloro-1H-indole with >90% purity. Parallelly, 2-phenylindole is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with acetophenone in acidic media, followed by cyclization.
Table 1: Starting Materials for Indole Cores
| Component | Source | Purity (%) | Key Reagents |
|---|---|---|---|
| 5-Chloro-1H-indole | Commercial suppliers | ≥95 | POCl₃, DMF |
| 2-Phenyl-1H-indole | In-house synthesis | ≥88 | Phenylhydrazine, H₂SO₄ |
Stepwise Synthesis and Reaction Mechanisms
Alkylation of 5-Chloroindole
The 5-chloroindole undergoes ethylation at the 3-position using 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form 3-(2-bromoethyl)-5-chloro-1H-indole. This intermediate is critical for subsequent nucleophilic substitution.
Reaction Conditions:
Acetamide Bridge Formation
The bromoethyl intermediate reacts with 2-(2-phenyl-1H-indol-1-yl)acetic acid, synthesized via esterification and coupling. Key steps include:
-
Esterification: Indole-3-acetic acid is treated with methanol/H₂SO₄ to form methyl indole-3-acetate.
-
Sulfonylation: The methyl ester reacts with phenylsulfonyl chloride in alkaline media, yielding 2-[1-(phenylsulfonyl)-1H-indol-3-yl]methyl acetate.
-
Hydrolysis: Lithium hydroxide-mediated hydrolysis produces 2-(2-phenyl-1H-indol-1-yl)acetic acid.
Table 2: Acetamide Coupling Parameters
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Coupling Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | |
| Solvent System | Chloroform/Pyridine (1:1 v/v) | |
| Reaction Time | 8–18 hours | |
| Yield | 75–90% |
Optimization of Critical Reaction Steps
Regioselective Chlorination
Chlorination at the 5-position of indole requires careful control to avoid di- or tri-chlorinated byproducts. Using a POCl₃/DMF system at 60°C minimizes side reactions, achieving 95% selectivity. Alternatives like N-chlorosuccinimide (NCS) in acetonitrile show lower efficiency (78% yield).
Alkylation Efficiency
The ethylation step’s yield improves from 68% to 82% when replacing dibromoethane with iodoethane, albeit at higher cost. Microwave-assisted synthesis reduces reaction time to 3 hours but risks thermal degradation.
Purification Challenges
Crude products often contain unreacted indole derivatives and sulfonyl byproducts. Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, while recrystallization from ethanol/water mixtures offers a scalable alternative.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
-
Residence Time: 30 minutes per reaction step
-
Catalyst Loading: 5 mol% EDC for coupling
Table 3: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–100 g | 1–10 kg |
| Yield | 70–85% | 65–75% |
| Purity | ≥98% | ≥95% |
| Cost per Gram | $120–150 | $40–60 |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Emerging Methodologies and Innovations
Recent advances include enzymatic coupling using lipases, which reduce reliance on toxic carbodiimides. Pilot studies show 60% yield under mild conditions (pH 7.0, 25°C), though scalability remains unproven .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole rings.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Chloroindole-Based Acetamides
a) N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide (CAS 79087-58-4)
Molecular Formula : C₁₂H₁₃ClN₂O
Molecular Weight : 236.70 g/mol
Structural Differences : Lacks the 2-phenylindole substituent, resulting in reduced steric bulk and lower molecular complexity.
Properties :
- Higher solubility (LogP = 1.4) compared to the target compound due to simpler structure.
- Serves as a precursor for more complex indole-acetamide derivatives .
b) 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide (CAS 1020956-98-2)
Molecular Formula: C₁₃H₉ClN₂O₃ Molecular Weight: 276.68 g/mol Structural Differences: Incorporates a dioxoindole ring and a propargyl group instead of phenylindole.
Phenyl-Substituted Indole Acetamides
a) (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide
Molecular Formula : C₁₈H₁₈N₂O
Molecular Weight : 278.35 g/mol
Structural Differences : Features a chiral phenylethyl group instead of 2-phenylindole.
Research Significance : Demonstrated utility as an intermediate for nitrogen heterocycles and natural product analogs, highlighting the role of stereochemistry in bioactivity .
b) N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide (CAS 1210-83-9)
Molecular Formula: C₁₂H₁₄N₂O₂ Molecular Weight: 218.25 g/mol Structural Differences: 5-Hydroxyindole substitution instead of 5-chloro; lacks phenylindole.
Multi-Indole Hybrids
a) N-[2-(5-Benzoxy-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide
Molecular Formula: C₂₃H₂₁N₃O₂ Molecular Weight: 371.44 g/mol Structural Differences: Replaces 2-phenylindole with a benzoxyindole group. Functional Notes: The benzoxy group may enhance lipophilicity and membrane permeability .
b) N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide (CAS 1436004-30-6)
Molecular Formula: C₂₄H₂₅ClN₄O₂ Molecular Weight: 436.90 g/mol Structural Differences: Phthalazinone moiety replaces 2-phenylindole. Potential Applications: Phthalazinone derivatives are associated with anticancer and anti-inflammatory activities .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including relevant case studies and research findings.
Molecular Formula: C25H24ClN3O
Molecular Weight: 439.93 g/mol
CAS Number: Not specified in the sources.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including those similar to this compound. The indole scaffold is known for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
In a study focusing on related compounds, it was reported that certain indole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA . This suggests a promising potential for this compound in combating resistant bacterial strains.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3k | MRSA | 0.98 |
| 3k | S. aureus | 3.90 |
| 3k | S. epidermidis | 7.80 |
Anticancer Activity
The indole structure is also associated with anticancer properties. Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .
In vitro studies indicated that some synthesized indole derivatives had cytotoxic effects on cancer cell lines with IC50 values indicating effective concentration ranges that could be further explored for therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Histamine Receptors: Indole derivatives have been studied for their role as histamine H3 receptor antagonists, which may contribute to their neuroprotective and anti-inflammatory effects .
- Serotonin Receptors: Some compounds exhibit activity as selective serotonin receptor agonists, potentially influencing mood and behavior .
- Antioxidant Properties: Indoles are known to possess antioxidant capabilities, which can mitigate oxidative stress in cells and contribute to their protective effects against cancer .
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of indole derivatives revealed that specific substitutions on the indole ring significantly enhanced biological activity against bacterial strains and cancer cells . The findings suggest that further structural modifications could lead to more potent derivatives.
Another comprehensive review indicated that fused indole derivatives are gaining traction due to their diverse pharmacological profiles, including antifungal and antiproliferative activities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide?
- The compound can be synthesized via acylation of indole derivatives using acetic anhydride or chloroacetamide intermediates. For example, describes a reflux-based method with DMF, potassium iodide, and potassium carbonate to couple indole-3-carbaldehyde oxime with substituted amines. Similarly, outlines a nucleophilic substitution reaction using NaH in DMF for oxadiazole-thiol derivatives. Key steps include purification via silica gel chromatography and recrystallization from ethanol or methylene chloride/methanol mixtures .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Use and to verify backbone connectivity and substituent positions (e.g., chlorine, phenyl groups). HRMS validates molecular mass, while X-ray crystallography (as in ) resolves stereochemistry and crystal packing. FT-IR and UV-Vis spectroscopy further confirm functional groups like amides and indole rings .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Anticancer activity: Use Bcl-2/Mcl-1 inhibition assays () or cell viability tests (MTT assay) against cancer cell lines. Antioxidant activity: Employ DPPH radical scavenging and FRAP assays ( ). For antimicrobial screening, follow Clinical and Laboratory Standards Institute (CLSI) protocols .
Advanced Research Questions
Q. How do substituents (e.g., 5-chloro, 2-phenyl) influence the compound’s binding affinity to biological targets like Bcl-2/Mcl-1?
- Chlorine at the 5-position enhances electron-withdrawing effects, stabilizing indole π-stacking with hydrophobic pockets of anti-apoptotic proteins. The 2-phenyl group may sterically hinder or promote interactions with protein subdomains. Computational docking (e.g., AutoDock Vina) combined with mutational studies can validate binding modes .
Q. What experimental design considerations address low aqueous solubility during in vivo studies?
- Formulate the compound using co-solvents (e.g., DMSO/PEG mixtures) or nanocarriers (liposomes, cyclodextrins). Adjust pH to exploit ionization of the acetamide group. Solubility parameters (Hansen solubility sphere) and logP calculations ( ) guide solvent selection .
Q. How can contradictions in bioactivity data across studies be resolved?
- Replicate assays under standardized conditions (e.g., cell line origin, passage number, assay duration). Validate target engagement via Western blotting (e.g., Bcl-2/Mcl-1 expression) or surface plasmon resonance (SPR). Use statistical tools like ANOVA with post-hoc Tukey tests to assess significance .
Q. What strategies improve yield in multi-step syntheses involving indole intermediates?
- Optimize reaction temperature and catalyst loading (e.g., KI in ). Protect reactive sites (e.g., indole NH with sulfonyl groups, ) to prevent side reactions. Employ flow chemistry for scalable, reproducible steps ( ) .
Q. How do theoretical spectroscopic predictions (DFT) compare with experimental data for structural validation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
